4-Pyridinamine,3-nitro-, 1-oxide
Overview
Description
4-Pyridinamine,3-nitro-, 1-oxide is a chemical compound with the molecular formula C5H5N3O3. It is also known by other names such as 4-Nitro-3-pyridinamine 1-oxide . This compound is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring.
Preparation Methods
The synthesis of 4-Pyridinamine,3-nitro-, 1-oxide typically involves nitration and oxidation reactions. One common method involves the nitration of 3-aminopyridine followed by oxidation to introduce the nitro group and the N-oxide functionality . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Pyridinamine,3-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pyridinamine,3-nitro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Pyridinamine,3-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group and the N-oxide functionality play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
4-Pyridinamine,3-nitro-, 1-oxide can be compared with other similar compounds such as:
- 3-Amino-4-nitropyridine 1-oxide
- 2-Methyl-4-nitropyridine 1-oxide
- 4-Nitro-2-picoline N-oxide
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the N-oxide functionality in this compound makes it unique and influences its chemical and biological properties.
Properties
IUPAC Name |
1-hydroxy-3-nitropyridin-4-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3,6,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNIRGLKZORSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=N)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296754, DTXSID50920421 | |
Record name | NSC111292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89317-24-8, 90389-16-5 | |
Record name | NSC111292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC111292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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